molecular formula C9H7BClNO2 B7955967 (8-Chloroquinolin-2-yl)boronic acid

(8-Chloroquinolin-2-yl)boronic acid

Cat. No.: B7955967
M. Wt: 207.42 g/mol
InChI Key: GTLUVJFUOCFGET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8-Chloroquinolin-2-yl)boronic acid is a useful research compound. Its molecular formula is C9H7BClNO2 and its molecular weight is 207.42 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Boron-Based Therapeutics

Recent studies have highlighted the utility of (8-Chloroquinolin-2-yl)boronic acid in synthesizing boron-containing compounds, which have shown promise as therapeutic agents. A notable application involves the synthesis of potential inhibitors for homeodomain interacting protein kinase 2 (HIPK2), which is implicated in kidney fibrosis. The borylation of chloroquinolines has been demonstrated to yield compounds that inhibit HIPK2 effectively, suggesting a pathway for developing anti-fibrotic therapies. The methodology employed involves a palladium-catalyzed reaction that facilitates the incorporation of boron into quinoline scaffolds, resulting in compounds with enhanced biological activity .

Medicinal Chemistry Applications

Boronic acids, including this compound, have been extensively studied for their medicinal properties. They exhibit various biological activities, such as anticancer and antibacterial effects. For instance, the introduction of boronic acid moieties into bioactive molecules has been shown to modify their pharmacokinetic properties and enhance selectivity against specific targets . This modification is particularly relevant in the context of developing drugs that can overcome resistance mechanisms in cancer therapy.

Table 1: Biological Activities of Boronic Acids

Activity TypeDescriptionExamples
AnticancerInhibition of tumor growthBortezomib (multiple myeloma treatment)
AntibacterialSynergistic effects with β-lactamsSulfonamide boronic acids
AntiviralPotential use in antiviral therapiesResearch ongoing for various viruses
Sensor ApplicationsUse in detecting biomoleculesBoronic acid derivatives as sensors

Case Studies and Experimental Findings

Several case studies illustrate the successful application of this compound in drug discovery:

  • Case Study 1: Development of HIPK2 Inhibitors
    In a study focused on creating HIPK2 inhibitors, researchers synthesized a series of boron-based compounds derived from this compound. These compounds demonstrated significant inhibition of HIPK2 activity, with some derivatives showing improved solubility and binding affinity compared to initial lead compounds .
  • Case Study 2: Antibacterial Activity Enhancement
    A series of sulfonamide boronic acids were tested for their ability to inhibit β-lactamases when used in combination with β-lactam antibiotics. The results indicated that these compounds could significantly lower the minimum inhibitory concentration (MIC) values against resistant bacterial strains, showcasing their potential as adjuvants in antibiotic therapy .

Conclusion and Future Directions

The applications of this compound extend beyond mere synthesis; they encompass significant therapeutic potentials in treating diseases like cancer and infections caused by resistant bacteria. As research continues to unveil new synthetic methodologies and biological targets, this compound stands poised to contribute to the development of innovative therapeutic strategies.

Future research should focus on optimizing the pharmacological profiles of boron-containing compounds and exploring their mechanisms of action more deeply. Additionally, investigating their interactions with biological systems will be crucial for advancing their clinical applications.

Properties

IUPAC Name

(8-chloroquinolin-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BClNO2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-5,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLUVJFUOCFGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC2=C(C=CC=C2Cl)C=C1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.